molecular formula C18H22N2O3S B2837392 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide CAS No. 2034548-11-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide

Cat. No. B2837392
CAS RN: 2034548-11-1
M. Wt: 346.45
InChI Key: IVEZFMFEYAXMAI-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a furan ring and a thiomorpholinoethyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiomorpholinoethyl group seems to be a less common moiety and might impart unique properties to the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate furan and benzamide derivatives. The exact method would depend on the specific substituents on the benzamide and furan rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of compounds related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide, including various furanyl and thiophene derivatives, has been extensively studied. Researchers have developed methods for synthesizing these compounds, offering insights into their potential applications in medicinal chemistry. For instance, the synthesis of 5-substituted isoquinolin-1-ones through a one-pot Curtius rearrangement and cyclization process demonstrates the versatility of furanyl compounds in drug development (Berry et al., 1997). Additionally, crystal and computational studies provide a deeper understanding of the molecular structures and interactions of these compounds, facilitating their optimization for therapeutic use (Sun et al., 2021).

Pro-drug Applications

The concept of using furanyl compounds as pro-drugs, particularly for cancer therapy, has been explored. For example, the biomimetic reduction of nitrofuranylmethyl derivatives triggers the release of parent drugs, suggesting a novel approach to targeting hypoxic solid tumors (Berry et al., 1997). This strategy highlights the potential of furanyl derivatives in developing targeted cancer therapies.

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of azole derivatives and related compounds, including furanyl-based molecules, has yielded promising results. Some compounds have displayed significant activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Furthermore, novel benzofuran derivatives have been evaluated for their antiangiogenic and anticancer properties, binding to specific sites on tubulin and inducing apoptosis, which underscores their therapeutic potential in cancer treatment (Romagnoli et al., 2015).

Biological Activity and Potential Therapeutic Applications

The exploration of furanyl derivatives from natural sources, such as seaweed, has revealed compounds with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the potential of furanyl compounds in developing treatments for various chronic conditions (Makkar & Chakraborty, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-23-17)20-8-11-24-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZFMFEYAXMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide

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